2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
CAS No.: 879324-66-0
Cat. No.: VC0032095
Molecular Formula: C9H11ClFN
Molecular Weight: 187.642
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 879324-66-0 |
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Molecular Formula | C9H11ClFN |
Molecular Weight | 187.642 |
IUPAC Name | 2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H |
Standard InChI Key | ZQPBZLHQLCAFOQ-UHFFFAOYSA-N |
SMILES | C1C(C1N)C2=CC=C(C=C2)F.Cl |
Introduction
Physical and Chemical Properties
Basic Properties
2-(4-Fluorophenyl)cyclopropanamine Hydrochloride possesses several distinguishing physical and chemical characteristics that define its behavior in various experimental conditions. The table below summarizes its fundamental properties:
*Note: There appears to be a discrepancy in reported CAS numbers across different sources.
Structural Characteristics
The structure of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride features several key elements that contribute to its chemical behavior:
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A cyclopropane ring, which creates strain and unique reactivity patterns
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A para-fluorinated phenyl group attached to the cyclopropane ring
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An amine functional group that forms a salt with hydrochloric acid
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Specific stereochemistry, particularly in its (1R,2S) configuration
The strained cyclopropane ring significantly influences the compound's reactivity, while the fluorine atom at the para position of the phenyl ring impacts its electronic properties and potential interactions with biological targets. The stereochemistry is particularly important for any biological activity, as different stereoisomers can exhibit dramatically different biological effects.
Synthesis Methods
Laboratory Synthesis
The synthesis of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride typically involves a multi-step process. While specific synthetic routes may vary, they generally follow a similar pattern of reactions:
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Formation of the cyclopropane ring through cyclopropanation of a suitable 4-fluorostyrene derivative
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Introduction of the amine functionality
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Conversion to the hydrochloride salt form
The cyclopropanation step often utilizes transition metal catalysts to achieve the desired stereoselectivity. The compound requires careful purification techniques to ensure high purity, typically involving recrystallization from appropriate solvent systems.
Industrial Production
For larger-scale production, optimization of reaction conditions becomes essential to ensure high yield and purity. Industrial methods may employ continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions
Reactivity Profile
2-(4-Fluorophenyl)cyclopropanamine Hydrochloride can participate in various chemical transformations, primarily due to its functional groups and strained cyclopropane ring. Key reaction types include:
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Oxidation reactions: The compound can undergo oxidation to form corresponding cyclopropane ketones when treated with appropriate oxidizing agents.
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Reduction reactions: Reducing agents can transform the compound to yield cyclopropane alcohols.
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Substitution reactions: The amine group can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Different reagents can be employed to facilitate specific transformations of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride:
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Oxidation may utilize reagents such as potassium permanganate or chromium trioxide
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Reduction typically employs lithium aluminum hydride or sodium borohydride
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Substitution reactions may use various nucleophiles under appropriate acidic or basic conditions
Applications in Research
Chemical Applications
In chemical research, 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride serves several important functions:
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It acts as a building block in the synthesis of more complex molecules, offering a unique structural motif with defined stereochemistry.
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The compound functions as a reagent in various organic reactions, particularly those requiring cyclopropane or fluorinated aromatic components.
Biological Applications
In biological research, the compound has shown utility in several areas:
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It serves as a tool for studying the interaction of cyclopropane-containing compounds with various biological systems.
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The compound has been investigated for its effects on enzymatic pathways and receptor interactions.
Medicinal Chemistry Applications
The potential applications in medicinal chemistry include:
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Serving as a precursor in the synthesis of pharmaceutical compounds
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Investigation as a potential therapeutic agent based on its unique structure and biological interactions
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Use as a research tool to understand structure-activity relationships in drug development
Mechanism of Action
The biological mechanism of action for 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride involves specific molecular interactions that may influence neurological pathways. Research suggests that it may function as a selective antagonist of the 5-HT2 receptor while also inhibiting the uptake of neurotransmitters such as dopamine and noradrenaline.
This dual mechanism potentially affects neurotransmitter levels in the brain, which could influence various physiological processes related to mood, cognition, and behavior. The specific stereochemistry of the compound likely plays a crucial role in its receptor binding profile and subsequent pharmacological effects.
Biological Activity
Neurological Effects
The compound's potential to interact with neurotransmitter systems suggests neurological applications. Current research indicates possible effects on:
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Serotonergic pathways: Through its interaction with 5-HT2 receptors
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Dopaminergic systems: Via inhibition of dopamine uptake
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Noradrenergic activity: Through modulation of noradrenaline levels
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, including:
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(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride: This analog contains an additional fluorine atom at the meta position of the phenyl ring .
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2-(3-Chloro-4-fluorophenyl)cyclopropanamine hydrochloride: This compound replaces one fluorine with a chlorine atom.
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1-(2-Fluorophenyl)cyclopropanamine hydrochloride: This variant has the fluorine atom in the ortho position of the phenyl ring.
Comparative Properties
The table below compares key properties of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride with its close structural analog:
Property | 2-(4-Fluorophenyl)cyclopropanamine HCl | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl |
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Chemical Formula | C₉H₁₁ClFN | C₉H₁₀ClF₂N |
Molecular Weight | 187.64 g/mol | 205.63 g/mol |
Fluorination Pattern | para-position | meta and para positions |
Synthesis Complexity | Moderate | Higher due to difluorination |
The addition of a second fluorine atom significantly alters the electronic properties and potentially the biological activity of these compounds. The difluorinated analog typically requires more complex synthetic methods and may exhibit different selectivity profiles in biological systems .
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